2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide
Description
The compound 2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide (hereafter referred to as the "target compound") is a heterocyclic acetamide derivative with a 1,2,4-triazinone core. Its structure features a sulfanyl-linked acetamide moiety and a para-isopropylphenyl group, which are critical for its physicochemical and biological properties. This compound belongs to a broader class of triazine-based molecules investigated for therapeutic applications, including anticancer, antioxidant, and receptor-modulating activities .
Properties
IUPAC Name |
2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c1-9(2)10-3-5-11(6-4-10)16-13(20)8-21-14-17-12(19)7-15-18-14/h3-7,9H,8H2,1-2H3,(H,16,20)(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZEKCWOOEDGGSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=CC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclocondensation of appropriate precursors.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the triazine intermediate with a thiol reagent under suitable conditions.
Acetamide Formation: The final step involves the acylation of the intermediate with an acylating agent to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis .
Biology
In biological research, the compound can be explored for its potential as an antimicrobial or anticancer agent. The presence of the triazine ring and sulfanyl group may contribute to its biological activity .
Medicine
In medicinal chemistry, the compound can be investigated for its potential therapeutic applications. Its structure suggests that it may interact with biological targets such as enzymes or receptors, making it a candidate for drug development .
Industry
In industrial applications, the compound can be used in the development of new materials or as a catalyst in various chemical processes. Its stability and reactivity make it suitable for industrial use .
Mechanism of Action
The mechanism of action of 2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The triazine ring and sulfanyl group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways . The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural Modifications on the Triazinone Core
The triazinone ring is a key pharmacophore. Subtle changes in its substitution pattern significantly alter biological activity:
Key Findings :
Modifications on the Acetamide Linker and Aromatic Ring
The sulfanyl-acetamide linker and para-substituted phenyl group influence pharmacokinetics and receptor selectivity:
Key Findings :
Key Insights :
- Triazinone-acetamides show promise in oncology, particularly glioblastoma, but require further optimization for potency .
- Phosphonate derivatives (e.g., ) demonstrate that polar groups improve antioxidant capacity, likely via radical scavenging.
Biological Activity
The compound 2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide is a member of the triazine family and has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 296.36 g/mol. The structural characteristics include a triazine ring and a sulfanyl group, which are pivotal for its biological activity.
Structural Representation
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₁₆N₄O₂S |
| Molecular Weight | 296.36 g/mol |
Antimicrobial Properties
Research indicates that compounds similar to this one exhibit significant antimicrobial activity. In various studies, it has shown efficacy against both Gram-positive and Gram-negative bacteria.
Key Findings:
- Bacterial Inhibition: The compound demonstrated potent activity against strains such as Staphylococcus aureus and Escherichia coli.
- Fungal Activity: Comparable antifungal activity was noted against common pathogens like Candida albicans.
Mechanism of Action:
The antimicrobial properties are believed to stem from the compound's ability to interfere with microbial protein synthesis and disrupt cellular membranes.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Studies have highlighted its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Studies:
- Cell Line Studies: In vitro studies on A549 lung carcinoma cells demonstrated significant cytotoxicity with an IC50 value of approximately 12 µM.
- Mechanism of Action: The compound was found to activate caspase pathways, indicating its role in apoptosis induction.
Table of Anticancer Activity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 12 | Induction of apoptosis via caspase activation |
| MCF7 (Breast) | 15 | Cell cycle arrest in G1 phase |
| HepG2 (Liver) | 10 | Inhibition of ERK1/2 signaling pathway |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the triazine ring and side chains significantly influence the biological activity. For instance:
- The presence of electron-donating groups at specific positions enhances cytotoxicity.
- Substituents on the phenyl ring can modulate both antimicrobial and anticancer activities.
Q & A
Q. How can proteomics/genomics elucidate the compound’s mechanism of action?
- Omics Workflow :
Proteomics : SILAC labeling and LC-MS/MS to identify protein expression changes in treated cells (e.g., apoptosis regulators) .
CRISPR Screening : Genome-wide knockout libraries to pinpoint resistance-associated genes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
